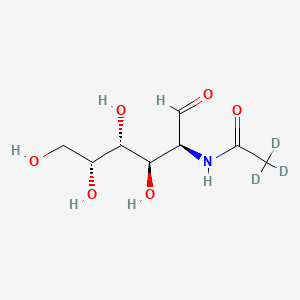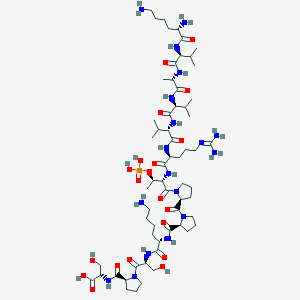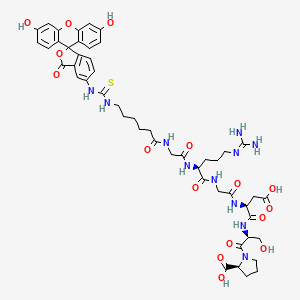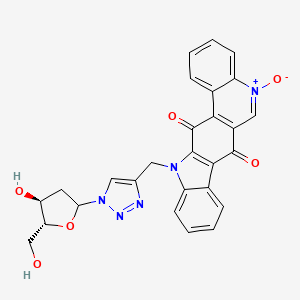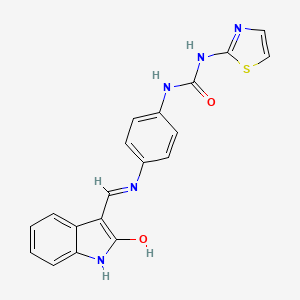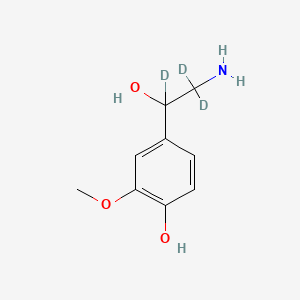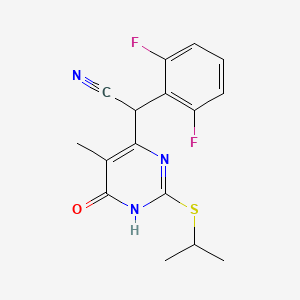
HIV-1 inhibitor-41
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 inhibitor-41 is a compound designed to inhibit the fusion process of the human immunodeficiency virus type 1 (HIV-1) with host cells. This compound targets the glycoprotein 41 (gp41) of the virus, which plays a crucial role in the viral entry process. By inhibiting gp41, this compound prevents the virus from entering and infecting host cells, thereby halting the progression of the infection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-41 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of commercially available starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and reduce costs. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to meet stringent quality control standards to ensure the consistency and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 inhibitor-41 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
HIV-1 inhibitor-41 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study fusion inhibitors and their interactions with viral proteins.
Biology: Employed in research to understand the mechanisms of viral entry and fusion.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mecanismo De Acción
HIV-1 inhibitor-41 exerts its effects by binding to the gp41 glycoprotein of HIV-1. This binding prevents the conformational changes required for the fusion of the viral and host cell membranes. The molecular targets include the heptad repeat regions of gp41, which are critical for the formation of the six-helix bundle necessary for membrane fusion. By inhibiting this process, this compound effectively blocks viral entry into host cells .
Comparación Con Compuestos Similares
Similar Compounds
Enfuvirtide: Another fusion inhibitor that targets gp41 but has a different binding site and mechanism.
Maraviroc: A CCR5 antagonist that prevents HIV-1 from binding to the CCR5 co-receptor on host cells.
Raltegravir: An integrase inhibitor that prevents the integration of viral DNA into the host genome.
Uniqueness
HIV-1 inhibitor-41 is unique in its specific targeting of the gp41 glycoprotein and its ability to prevent the formation of the six-helix bundle. This specificity makes it a valuable tool in both research and therapeutic applications, offering a distinct mechanism of action compared to other HIV-1 inhibitors .
Propiedades
Fórmula molecular |
C16H15F2N3OS |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-(2,6-difluorophenyl)-2-(5-methyl-6-oxo-2-propan-2-ylsulfanyl-1H-pyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C16H15F2N3OS/c1-8(2)23-16-20-14(9(3)15(22)21-16)10(7-19)13-11(17)5-4-6-12(13)18/h4-6,8,10H,1-3H3,(H,20,21,22) |
Clave InChI |
HYGDGECYHFFCPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(NC1=O)SC(C)C)C(C#N)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


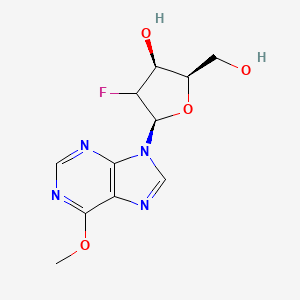

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)



